Glycyl-dl-serine

Catalog No.
S750447
CAS No.
687-38-7
M.F
C5H10N2O4
M. Wt
162.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycyl-dl-serine

CAS Number

687-38-7

Product Name

Glycyl-dl-serine

IUPAC Name

2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

InChI

InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11)

InChI Key

BCCRXDTUTZHDEU-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)NC(=O)CN)O

Synonyms

glycylserine, GlySer

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)O

Biochemical studies:

  • Protein synthesis: Glycyl-DL-serine serves as a basic unit for studying protein synthesis and the mechanisms involved in peptide bond formation. Researchers can utilize it to analyze the activity of enzymes responsible for protein assembly and understand how different factors influence this process.

Cancer research:

  • Anti-tumor properties: Studies suggest that Glycyl-DL-serine might possess anti-tumor properties. It has been shown to inhibit the activity of an enzyme crucial for DNA replication in cancer cells, potentially hindering their growth and proliferation. However, further research is necessary to fully understand its potential as an anti-cancer agent.

Investigating biological interactions:

  • DNA binding: Glycyl-DL-serine exhibits the ability to bind to DNA, forming complexes with cytosolic calcium. This interaction is being explored to understand its potential role in various cellular processes, including gene regulation and signal transduction.

Analytical methods development:

  • Biomarker discovery: Research efforts are exploring the use of Glycyl-DL-serine as a potential biomarker in certain diseases. By analyzing its presence or absence in biological samples, scientists hope to gain insights into disease diagnosis and progression.

Glycyl-dl-serine, also known as glycyl-2-amino-3-hydroxypropionic acid, is a dipeptide composed of the amino acids glycine and serine. Its chemical formula is C₅H₁₀N₂O₄, with a molecular weight of approximately 146.15 g/mol. This compound features a unique structure that includes a hydroxyl group, which contributes to its solubility and reactivity in biological systems. Glycyl-dl-serine is often studied for its potential roles in biochemical processes and its applications in various fields, including pharmaceuticals and biochemistry .

The mechanism of action of Glycyl-DL-serine depends on the specific research application. Here are some potential scenarios:

  • Model peptide: It can serve as a model substrate for studying peptidase activity or enzyme-peptide interactions [].
  • Peptide scaffold: The structure can be modified to create new peptides with desired properties for drug discovery research [].
  • Glycyl-DL-serine is likely not acutely toxic, but specific data is lacking.
  • As with any lab chemical, standard safety precautions for handling powders and potentially irritating compounds should be followed [].
, primarily due to its functional groups:

  • Condensation Reactions: It can form through the condensation of glycine and serine or their derivatives. This reaction typically involves the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another.
  • Hydrolysis: Under acidic or basic conditions, glycyl-dl-serine can undergo hydrolysis, breaking down into its constituent amino acids, glycine and serine.
  • Complexation Reactions: The compound has been noted for its ability to form complexes with metal ions, particularly copper(II), due to the presence of multiple bonding sites in its structure .

Glycyl-dl-serine exhibits several biological activities:

  • Neuroprotective Effects: Research indicates that glycyl-dl-serine may have neuroprotective properties, potentially influencing neurotransmission and neuronal survival.
  • Antioxidant Activity: The compound has been shown to scavenge free radicals, suggesting a role in reducing oxidative stress within biological systems.
  • Role in Protein Synthesis: As a dipeptide, glycyl-dl-serine may play a role in protein synthesis and cellular metabolism, acting as a building block for larger peptides and proteins .

Glycyl-dl-serine can be synthesized through various methods:

  • Direct Condensation: The most common method involves the direct condensation of glycine and serine in an aqueous solution under controlled pH conditions.
  • Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of peptides on a solid support, enabling the efficient production of glycyl-dl-serine.
  • Enzymatic Synthesis: Enzymes such as proteases can facilitate the formation of glycyl-dl-serine from glycine and serine under mild conditions .

Glycyl-dl-serine has several notable applications:

  • Pharmaceuticals: Due to its biological activity, it is explored for potential use in neuroprotective drugs.
  • Nutraceuticals: The compound may be incorporated into dietary supplements aimed at enhancing cognitive function or reducing oxidative stress.
  • Biochemical Research: It serves as a model compound for studying peptide interactions and properties in various biochemical assays .

Interaction studies have revealed that glycyl-dl-serine can form complexes with various metal ions. These interactions are significant for understanding its role in biological systems:

  • Metal Ion Complexation: Studies show that glycyl-dl-serine can effectively coordinate with metal ions like copper(II), which may enhance its stability and bioactivity.
  • Binding Affinity: The binding affinity of glycyl-dl-serine with different metal ions varies based on pH and ionic strength, indicating that environmental conditions significantly influence its reactivity .

Glycyl-dl-serine shares structural similarities with other dipeptides but possesses unique characteristics due to the presence of a hydroxyl group from serine. Here are some comparable compounds:

Compound NameFormulaUnique Features
Glycyl-glycineC₄H₉N₃O₄Simple dipeptide without hydroxyl group
Glycyl-alanineC₄H₉N₃O₄Lacks hydroxyl functionality
Glycyl-prolineC₅H₉N₃O₄Contains a cyclic structure
Serinyl-glycineC₄H₉N₃O₄Different amino acid sequence

Glycyl-dl-serine's unique hydroxyl group not only enhances its solubility but also contributes to its ability to participate in complexation reactions with metal ions, setting it apart from other similar compounds .

Physical Description

Solid

XLogP3

-4.7

LogP

-5.0

Sequence

GS

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7361-43-5
82660-87-5
2789-31-3
687-38-7

Dates

Modify: 2023-08-15

Explore Compound Types